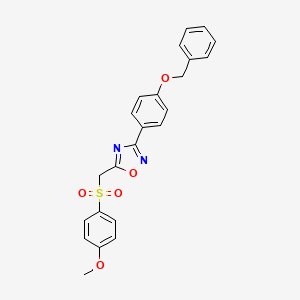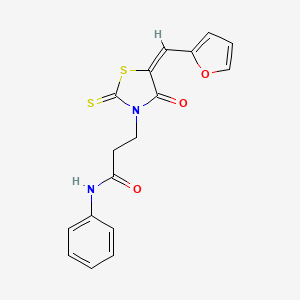
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a thiazolidine derivative. Thiazolidines are a class of organic compounds that include a five-membered ring with a thiazole backbone (a ring containing nitrogen and sulfur). The presence of the furan-2-ylmethylene group suggests that this compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Scientific Research Applications
Anticancer Properties
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide and its derivatives have demonstrated significant potential in cancer research, particularly for their anticancer properties. Studies have shown that these compounds exhibit moderate to strong antiproliferative activity against various human leukemia cell lines. The thiazolidinone framework, often incorporated in these compounds, plays a crucial role in their anticancer properties. Specific derivatives like 5e and 5f have shown potent anticancer activity, suggesting the significance of the electron-donating groups on the thiazolidinone moiety for cytotoxicity and apoptosis induction (Chandrappa et al., 2009). Additionally, derivatives have been evaluated for their antiangiogenic effects and their ability to inhibit tumor growth and tumor-induced angiogenesis in mouse models, highlighting their potential as anticancer agents (Chandrappa et al., 2010).
Antifibrotic and Antimicrobial Actions
These compounds have also been explored for their antifibrotic and antimicrobial activities. Some amino(imino)thiazolidinone derivatives, which include variants of this compound, have shown promising antifibrotic activities, comparable to existing antifibrotic drugs like Pirfenidone, without scavenging superoxide radicals (Kaminskyy et al., 2016). Furthermore, derivatives of this compound have been evaluated for their antimicrobial activities against a range of pathogens, including mycobacteria, Gram-positive bacteria, and fungi, showing significant efficacy (Kr\u00e1tk\u00fd et al., 2017).
Antiviral Properties
Research has also been conducted on the antiviral properties of furan-2-ylmethylene thiazolidinediones, which are closely related to this compound. These compounds have shown promising activity against the avian influenza virus (H5N1), highlighting their potential as antiviral agents (Flefel et al., 2012).
Potential as ASK1 Inhibitors
These compounds have been studied for their potential as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), which is associated with several human disorders. Novel scaffolds derived from this class of compounds have been identified and evaluated for their inhibitory effects on ASK1, suggesting their potential use in pharmaceutical applications (Volynets et al., 2013).
Properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c20-15(18-12-5-2-1-3-6-12)8-9-19-16(21)14(24-17(19)23)11-13-7-4-10-22-13/h1-7,10-11H,8-9H2,(H,18,20)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGULFOLXHBSPZ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
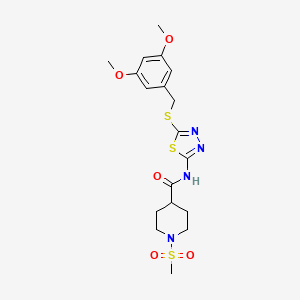
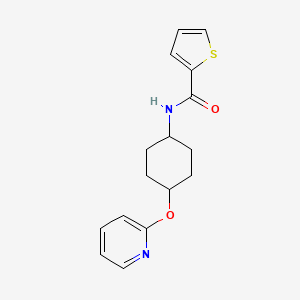
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea](/img/structure/B3002048.png)
![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)
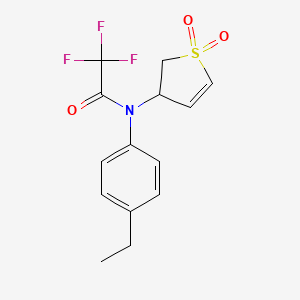
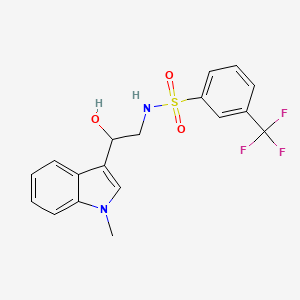
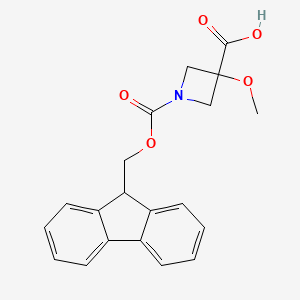
![N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide](/img/structure/B3002057.png)
![2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3002061.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-enamide](/img/structure/B3002062.png)
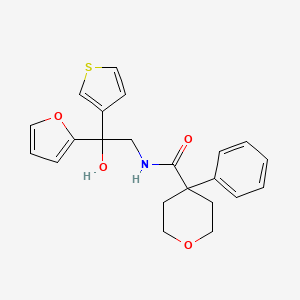
![[(2R,5R)-5-Pentyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B3002064.png)
